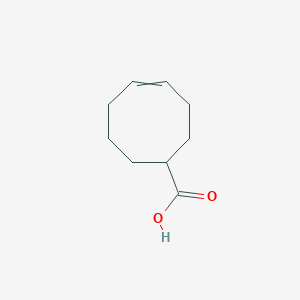










|
REACTION_CXSMILES
|
[CH:1]1([C:9]([OH:11])=[O:10])[CH2:8][CH2:7][CH2:6][CH:5]=[CH:4][CH2:3][CH2:2]1.[CH3:12]C(C)=O.C([O-])([O-])=O.[K+].[K+].CI>O>[CH:1]1([C:9]([O:11][CH3:12])=[O:10])[CH2:2][CH2:3][CH2:4][CH:5]=[CH:6][CH2:7][CH2:8]1 |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
0.517 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC=CCCC1)C(=O)O
|
|
Name
|
reagent-grade
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
1.15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
vigorously stirred for several minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by flash chromatography on silica (1:9 ethyl acetate:hexanes mobile phase)
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCC=CCCC1)C(=O)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |